2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(Difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and potential as therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under acidic or basic conditions.
Functional Group Introduction: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a difluoromethyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in medicinal chemistry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different functional groups.
Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine ring, showing diverse biological activities.
Uniqueness
2-[4-(difluoromethoxy)-3-methoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy and methoxyphenyl groups contribute to its high reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C20H14F2N6O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14F2N6O2/c1-29-16-9-12(7-8-15(16)30-20(21)22)17-25-19-14-10-24-28(13-5-3-2-4-6-13)18(14)23-11-27(19)26-17/h2-11,20H,1H3 |
InChI Key |
BFMRHOJKCGUQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)OC(F)F |
Origin of Product |
United States |
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